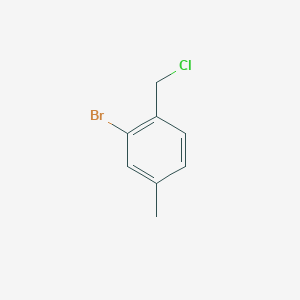

2-Bromo-4-methylbenzyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(chloromethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALSYZWKNVDJKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 4 Methylbenzyl Chloride

Strategies for Benzyl (B1604629) Chloride Formation from Precursors

The creation of the benzyl chloride functionality on the 2-bromo-4-methylbenzene scaffold can be achieved through several synthetic routes, primarily involving the halogenation of toluene (B28343) derivatives or the conversion of benzyl alcohols and carboxylic acids.

Halogenation Approaches for Toluene Derivatives

Direct halogenation of the benzylic position of 2-bromo-4-methyltoluene presents a common and direct route. This reaction typically proceeds via a free radical mechanism, which can be initiated by UV light or a radical initiator. numberanalytics.com The reactivity of the benzylic carbon is enhanced by the resonance stabilization of the resulting benzylic radical. chemistrysteps.com

Common halogenating agents for this transformation include N-bromosuccinimide (NBS) for bromination, which can then be converted to the chloride, or direct chlorination using sulfuryl chloride (SO2Cl2). The use of NBS is often preferred for its selectivity in brominating the benzylic position over the aromatic ring. For instance, the reaction of a toluene derivative with NBS and a radical initiator like benzoyl peroxide can yield the corresponding benzyl bromide.

A study on the synthesis of 2-bromo-4-bromomethyl-benzoic acid methyl ester, a related compound, utilized N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride, achieving a 45% yield after purification. This highlights a viable radical halogenation approach on a substituted toluene.

Conversion Pathways from Benzyl Alcohols and Carboxylic Acids

An alternative and often high-yielding approach involves the conversion of a pre-functionalized precursor, such as a benzyl alcohol or a carboxylic acid.

2-Bromo-4-methylbenzoic acid can serve as a starting material. sigmaaldrich.comchemicalbook.com The carboxylic acid group can be reduced to a primary alcohol, (2-bromo-4-methylphenyl)methanol (B1527726). This reduction is a standard transformation in organic synthesis.

The resulting (2-bromo-4-methylphenyl)methanol can then be converted to 2-bromo-4-methylbenzyl chloride. A prevalent method for this conversion is the use of thionyl chloride (SOCl₂), often in a solvent like dichloromethane. The reaction is typically performed at a low temperature, such as 0°C, and then allowed to warm to room temperature. This method is effective for converting primary alcohols to the corresponding alkyl chlorides. Another reagent that can be employed for this transformation is concentrated hydrochloric acid. organic-chemistry.org

Optimization of Reaction Conditions and Yield for Benzyl Chloride Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the specific halogenating agent or catalyst used.

For the direct halogenation of toluene derivatives, controlling the reaction temperature and the amount of radical initiator is essential to prevent side reactions, such as multiple halogenations or polymerization. The choice of solvent can also influence the reaction's selectivity and rate.

In the conversion of benzyl alcohols using thionyl chloride, the reaction is often carried out at low temperatures to control the exothermic nature of the reaction and minimize the formation of byproducts. The slow addition of the reagent is also a common practice.

The table below summarizes various synthetic approaches and their reported yields for related compounds, illustrating the impact of different reagents and conditions.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 2-bromo-4-methyl-benzoic acid methyl ester | N-bromosuccinimide, benzoyl peroxide | 2-bromo-4-bromomethyl-benzoic acid methyl ester | 45% | |

| 2-bromo-4-methylphenylmethanol | Thionyl chloride | This compound | - |

Development of Catalytic Systems in Synthesis of Halogenated Benzyl Compounds

Catalysis plays a significant role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. In the context of synthesizing halogenated benzyl compounds, catalytic systems are employed in both the halogenation and dehalogenation steps.

For the halogenation of aromatic compounds, Lewis acids like aluminum halides (AlX₃) or ferric halides (FeX₃) are often used as catalysts to activate the halogen. libretexts.org These catalysts polarize the halogen-halogen bond, making the halogen a stronger electrophile. libretexts.org However, for benzylic halogenation, which proceeds through a radical mechanism, radical initiators like AIBN and benzoyl peroxide are the "catalysts" of choice. numberanalytics.com

In reactions involving the removal of halogen or benzyl groups (dehalogenation and debenzylation), palladium on carbon (Pd/C) is a widely used heterogeneous catalyst. researchgate.net The efficiency of these catalytic systems can be influenced by various factors, including the support material and the presence of acidic or basic modifiers. For instance, the selectivity of debenzylation versus dechlorination can be controlled by adjusting the pH of the reaction medium. researchgate.net

Recent research has also explored the use of copper-based catalytic systems. For example, a CuCl₂/TMEDA system has been shown to be effective in the cross-coupling of aryl acetonitriles with benzyl alcohols. organic-chemistry.org While not a direct synthesis of a benzyl chloride, this demonstrates the ongoing development of transition-metal catalysis for reactions at the benzylic position.

The development of more efficient and selective catalytic systems remains an active area of research, aiming to provide more sustainable and atom-economical routes to valuable halogenated benzyl compounds like this compound.

Mechanistic Investigations of 2 Bromo 4 Methylbenzyl Chloride Reactivity

Transformations Involving the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring provides a second reactive handle on the molecule, primarily for metal-catalyzed cross-coupling reactions. Direct nucleophilic substitution on the aromatic ring is generally more difficult.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the aryl bromide. nih.govnih.gov These reactions typically involve an oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation and reductive elimination.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is a highly versatile method for creating biaryl structures or connecting the aromatic ring to other sp² or sp³ hybridized carbons. The reaction can be performed with high functional group tolerance. nih.gov

Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org It typically proceeds with high stereoselectivity for the trans product. organic-chemistry.org

Sonogashira Coupling : This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. libretexts.orgwikipedia.org The catalytic system usually consists of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction conditions are generally mild. wikipedia.org

Table 4: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Boronic acid/ester (R-B(OH)₂) | Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., Cs₂CO₃) | Biaryl or Aryl-Alkyl/Alkenyl |

| Heck | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | Arylalkyne |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. The canonical SNAr mechanism proceeds via a two-step addition-elimination sequence, forming a negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org

For 2-Bromo-4-methylbenzyl chloride, the SNAr pathway is highly disfavored under standard conditions. researchgate.net The reaction requires the presence of strong electron-withdrawing groups (EWGs), such as nitro or cyano groups, positioned ortho or para to the leaving group (bromine). masterorganicchemistry.comyoutube.com These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.compressbooks.pub

The substituents on this compound (a methyl group and a chloromethyl group) are either electron-donating or only weakly withdrawing and are not positioned to provide the necessary stabilization. masterorganicchemistry.com Therefore, the Meisenheimer complex is too high in energy to form at a practical rate. libretexts.org Forcing this type of substrate to undergo nucleophilic substitution on the aromatic ring typically requires extremely harsh conditions, such as high temperatures and pressures with very strong nucleophiles (e.g., NaOH at 350°C), and may proceed through an alternative elimination-addition (benzyne) mechanism rather than a direct SNAr pathway. pressbooks.pub Recent studies have also explored alternative mechanisms for unactivated aryl halides, such as radical-mediated pathways or conformationally accelerated intramolecular reactions. researchgate.netacs.org

Organometallic Reagent Formation from the Aromatic Bromine

The synthesis of organometallic reagents from aryl halides is a cornerstone of modern organic synthesis, providing access to potent carbon nucleophiles. mnstate.edulibretexts.org Typically, organolithium and Grignard reagents are prepared by reacting an organic halide with lithium or magnesium metal, respectively. libretexts.orgadichemistry.comlibretexts.org However, the structure of this compound presents a significant challenge for the selective formation of an organometallic species at the aromatic bromine site.

The molecule contains two distinct carbon-halogen bonds: an sp²-hybridized aryl-bromine bond and an sp³-hybridized benzyl-chlorine bond. The benzylic chloride is highly susceptible to both nucleophilic substitution and reductive processes, often exhibiting greater reactivity than an aryl bromide. msu.edu Consequently, direct reaction with magnesium or lithium metal would likely lead to a complex mixture of products, with preferential reaction at the more labile benzyl (B1604629) chloride position, potentially resulting in Grignard formation at the benzylic carbon, Wurtz-type coupling, or polymerization. msu.edu

To achieve selective metalation at the aryl bromide position, a more nuanced approach is required. Halogen-metal exchange, particularly lithium-halogen exchange, offers a viable pathway. This reaction is typically very fast, can be performed at extremely low temperatures (e.g., -78 °C to -120 °C), and can selectively replace a bromine or iodine atom with lithium, even in the presence of more reactive functional groups if kinetic control is maintained. wikipedia.org The use of two equivalents of an alkyllithium reagent, such as tert-butyllithium, in an inert, non-polar solvent is a standard method for this transformation. masterorganicchemistry.com The first equivalent would perform the exchange, while the second would be consumed by any side reactions or impurities.

The resulting aryllithium species, 2-(chloromethyl)-5-methylphenyllithium, would be a powerful intermediate, though its stability would be limited, requiring immediate use in subsequent reactions with electrophiles.

| Method | Reagents | Typical Conditions | Expected Outcome for this compound | Rationale/Comments |

|---|---|---|---|---|

| Direct Magnesiation (Grignard) | Mg(0), Diethyl ether or THF | Room Temp or Reflux | Low yield of desired aryl Grignard; mixture of products. | Preferential reaction at the more reactive benzyl chloride site and high potential for side reactions like coupling. msu.eduacs.org |

| Direct Lithiation | Li(0), Pentane or Hexane | Room Temp | Low yield of desired aryllithium; significant side products. | Similar to direct magnesiation, the benzyl chloride is a competitive reaction site. libretexts.orglibretexts.org |

| Lithium-Halogen Exchange | 2 equiv. t-BuLi or n-BuLi | THF or Diethyl ether, -78 °C to -100 °C | Selective formation of 2-(chloromethyl)-5-methylphenyllithium. | The fast kinetics of the exchange reaction at low temperatures allow for chemoselectivity, favoring reaction at the C-Br bond over the C-Cl bond. wikipedia.org |

Reactions at the Aromatic Methyl Group

The methyl group attached to the aromatic ring is a site for characteristic benzylic reactions, primarily free-radical halogenation and oxidation. The stability of the intermediate benzylic radical or cation facilitates these transformations. khanacademy.org

Free-Radical Halogenation: The hydrogens of the methyl group can be substituted with halogens via a free-radical chain mechanism. This reaction is typically initiated by UV light or a chemical radical initiator. N-Bromosuccinimide (NBS) in the presence of an initiator like benzoyl peroxide (BPO) is a highly selective reagent for brominating the benzylic position without affecting the aromatic ring. youtube.com This would convert the methyl group into a bromomethyl group, yielding 2-bromo-4-(bromomethyl)benzyl chloride. The reaction proceeds through a stabilized benzylic radical intermediate.

Oxidation: Strong oxidizing agents can convert the alkyl side-chain of a benzene (B151609) ring into a carboxylic acid, provided there is at least one benzylic hydrogen. khanacademy.org Reagents such as potassium permanganate (KMnO₄) or a mixture of sodium dichromate (Na₂Cr₂O₇) and sulfuric acid (H₂SO₄) under heating will oxidize the methyl group of this compound to a carboxylic acid group. This process would result in the formation of 3-bromo-4-(chloromethyl)benzoic acid. The aromatic ring and the halogen substituents are resistant to oxidation under these conditions.

| Reaction Type | Reagents & Conditions | Product | Mechanism/Notes |

|---|---|---|---|

| Free-Radical Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator), CCl₄, heat | 2-Bromo-4-(bromomethyl)benzyl chloride | Proceeds via a resonance-stabilized benzylic radical intermediate. youtube.com |

| Oxidation | KMnO₄, H₂O, heat; then H₃O⁺ | 3-Bromo-4-(chloromethyl)benzoic acid | The entire alkyl side-chain is oxidized to a carboxylic acid. Requires a benzylic hydrogen. khanacademy.org |

| Oxidation | Na₂Cr₂O₇, H₂SO₄, heat | 3-Bromo-4-(chloromethyl)benzoic acid | A strong oxidizing condition that effectively converts the methyl group to a carboxylic acid. khanacademy.org |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

Electrophilic aromatic substitution (EAS) is the hallmark reaction of benzene and its derivatives. masterorganicchemistry.comlumenlearning.com The regiochemical outcome of such reactions on a substituted benzene ring is dictated by the electronic and steric properties of the substituents already present. masterorganicchemistry.comlibretexts.org In this compound, the benzene ring is substituted with three groups: a bromo group (-Br) at position 2, a methyl group (-CH₃) at position 4, and a chloromethyl group (-CH₂Cl) at position 1.

The directing effects of these groups are as follows:

Methyl group (-CH₃): An activating group that donates electron density to the ring through hyperconjugation and a weak inductive effect. It is an ortho, para-director. savemyexams.comdocbrown.info

Bromo group (-Br): A deactivating group due to its strong inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the cationic intermediate (arenium ion). libretexts.org

The available positions for substitution are C3, C5, and C6. The directing influences of the existing substituents on these positions are summarized below.

| Position | Relation to -CH₂Cl (C1) | Relation to -Br (C2) | Relation to -CH₃ (C4) | Predicted Reactivity |

|---|---|---|---|---|

| C3 | meta | ortho | ortho | Highly Favored. Strongly directed by both the activating methyl group and the bromo group. |

| C5 | para | meta | ortho | Favored. Directed by the activating methyl group and the chloromethyl group. |

| C6 | ortho | meta | meta | Disfavored. Sterically hindered by the adjacent -CH₂Cl group and not electronically favored by the stronger directors (-CH₃ and -Br). |

Considering these factors, electrophilic attack is most likely to occur at positions C3 and C5. The methyl group is the strongest activating group, and its directing effect to its ortho positions (C3 and C5) will be dominant. The bromo group also directs to C3. Therefore, a mixture of products substituted at the C3 and C5 positions would be expected, with the precise ratio depending on the specific electrophile and reaction conditions. For instance, in a nitration reaction using HNO₃ and H₂SO₄, the primary products would be 1-(chloromethyl)-2-bromo-4-methyl-3-nitrobenzene and 1-(chloromethyl)-2-bromo-4-methyl-5-nitrobenzene. libretexts.org

Design and Synthesis of Chemical Derivatives Utilizing 2 Bromo 4 Methylbenzyl Chloride

Derivatization at the Benzylic Position

The benzylic chloride of 2-bromo-4-methylbenzyl chloride is the most reactive site, readily participating in nucleophilic substitution reactions. This reactivity is central to the synthesis of a wide range of derivatives.

Replacement of Chlorine with Alternative Functional Groups

The chlorine atom can be displaced by a variety of nucleophiles to introduce new functional groups at the benzylic position. These reactions are typically performed under conditions that favor nucleophilic substitution. For instance, reaction with sodium azide (B81097) can introduce an azide group, while treatment with thiols or their salts leads to the formation of thioethers.

Formation of Complex Benzyl (B1604629) Ethers, Esters, and Amines

More complex molecules such as benzyl ethers, esters, and amines can be synthesized through the reaction of this compound with alcohols, carboxylic acids, and amines, respectively.

Benzyl Ethers: The Williamson ether synthesis, a well-established method, can be employed for the formation of benzyl ethers. organic-chemistry.org This typically involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace the chloride. organic-chemistry.org Alternative methods, such as using 2-benzyloxypyridine in the presence of methyl triflate, offer a milder, neutral route to benzyl ethers, which can be advantageous for sensitive substrates. beilstein-journals.org Visible-light-mediated oxidative debenzylation has also been explored as a mild cleavage method for benzyl ethers, potentially expanding their utility as temporary protecting groups. nih.govacs.org

Benzyl Esters: The synthesis of benzyl esters can be achieved by reacting this compound with carboxylate salts. Similar to etherification, alternative reagents like 2-benzyloxy-1-methylpyridinium triflate provide a neutral pathway for esterification. beilstein-journals.org

Benzyl Amines: The reaction of this compound with primary or secondary amines yields the corresponding N-substituted benzylamines. organic-chemistry.orgorganic-chemistry.org Phase-transfer catalysis can be employed to facilitate the reaction between an arylamine and a benzyl chloride in a two-phase system, often using a tertiary amine as a catalyst precursor. google.com Copper-catalyzed enantioselective aza-Friedel–Crafts additions of phenols to N-sulfonyl aldimines represent a more complex approach to synthesizing chiral benzylamines. nih.gov

Table 1: Examples of Derivatization at the Benzylic Position This table is interactive. Users can sort and filter the data.

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| This compound | Sodium azide | Benzyl azide | |

| This compound | Potassium thioacetate | Benzyl thioether | |

| This compound | Alcohol/Base | Benzyl ether | organic-chemistry.org |

| This compound | Carboxylic acid/Base | Benzyl ester | beilstein-journals.org |

| This compound | Amine | Benzyl amine | organic-chemistry.orgorganic-chemistry.org |

Modifications of the Aromatic Halogen through Cross-Coupling and Other Reactions

The bromine atom on the aromatic ring of this compound offers another site for synthetic modification, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a widely used method to form new carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent in the presence of a palladium catalyst. bris.ac.ukrsc.org Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative to palladium-based systems. bris.ac.uk Other cross-coupling reactions, such as those involving organozinc (Negishi coupling) and organotin (Stille coupling) reagents, can also be employed, although they may have limitations regarding functional group tolerance and toxicity. bris.ac.uk Furthermore, the bromine atom can be replaced by a chlorine atom through a process involving heating with cuprous chloride in the presence of a nitrogen-containing complexing agent. google.com

Table 2: Examples of Cross-Coupling Reactions This table is interactive. Users can sort and filter the data.

| Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|

| Phenylboronic acid | Palladium-based catalyst | Biphenyl derivative | rsc.org |

| Organoboron reagent | Iron-based catalyst | Biaryl derivative | bris.ac.uk |

| Alkyl halide | Nickel/Cobalt dual catalyst | Alkylated arene | nih.gov |

| Thiol | Copper iodide | Aryl sulfide | researchgate.net |

Transformations Involving the Aromatic Methyl Group

The methyl group on the aromatic ring can also be functionalized, although it is generally less reactive than the benzylic chloride. Oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents. This transformation converts the electron-donating methyl group into an electron-withdrawing carboxyl group, significantly altering the electronic properties of the aromatic ring. Subsequent reactions can then be performed on the resulting 2-bromo-4-carboxybenzyl chloride or its derivatives. For instance, the synthesis of 2-bromo-4-methylbenzonitrile (B184184) from 3-bromo-4-aminotoluene involves the transformation of the amino group, but highlights the importance of substituted toluenes in creating functionalized aromatic nitriles. researchgate.net

Incorporation into Polycyclic and Heterocyclic Scaffolds

The reactivity of this compound makes it a valuable precursor for the synthesis of more complex polycyclic and heterocyclic structures. The benzylic position can be used to link the bromo-methylphenyl moiety to other ring systems. For example, it can be used to introduce a substituted benzyl group onto a pre-existing heterocyclic scaffold. nih.gov Staudinger cycloaddition, a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine, can be utilized to form β-lactam rings, which are important structural motifs in medicinal chemistry. researchgate.net The imine component could potentially be derived from or incorporate the 2-bromo-4-methylbenzyl group.

Multicomponent Reactions and Domino Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains essentially all of the atoms of the starting materials, offer an efficient pathway to complex molecules. diva-portal.org Isonitrile-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for generating molecular diversity. nih.govethernet.edu.et this compound could potentially serve as a component in such reactions, for example, by reacting with an amine to form an imine in situ, which then participates in a subsequent MCR. Domino processes, where a series of intramolecular reactions are triggered by a single event, can also be envisioned. For instance, a reaction initiated at the benzylic position could be followed by a cyclization involving the aromatic bromine or methyl group.

Synthesis of Analogs with Varied Substituent Patterns

The chemical scaffold of this compound serves as a versatile starting point for the synthesis of a wide array of chemical analogs. The presence of two distinct reactive sites—the benzylic chloride and the bromo substituent on the aromatic ring—allows for a diverse range of chemical modifications. This section explores the synthesis of analogs through reactions that alter the substituent patterns, focusing on nucleophilic substitution at the benzylic position and transformations involving the aromatic ring.

The benzylic chloride group in this compound is highly susceptible to nucleophilic attack, providing a straightforward route to introduce a variety of functional groups at this position. This reactivity is a cornerstone for creating a library of derivatives with modified properties.

Synthesis of Azide Derivatives

The introduction of an azide group is a common strategy to create intermediates that can be further elaborated, for instance, through "click chemistry" or reduction to primary amines. The reaction of this compound with a source of azide ions, such as sodium azide, leads to the formation of 1-(azidomethyl)-2-bromo-4-methylbenzene. This substitution reaction typically proceeds with high efficiency. For instance, the substitution of a similar benzyl bromide with sodium azide has been reported to yield the corresponding primary azide in quantitative yield.

Synthesis of Thioether Derivatives

Thioethers can be synthesized by the reaction of this compound with various thiols. This reaction, driven by the high nucleophilicity of the thiol sulfur, results in the formation of a new carbon-sulfur bond. The specific properties of the resulting thioether can be tuned by varying the R-group of the thiol. The general reaction proceeds as follows:

this compound + R-SH → 2-Bromo-4-methylbenzyl-S-R + HCl

Synthesis of Amine Derivatives

The reaction of this compound with primary or secondary amines leads to the formation of the corresponding secondary or tertiary amines, respectively. This alkylation reaction is a fundamental method for introducing nitrogen-containing functional groups. The reaction can be influenced by the steric hindrance of the amine and the reaction conditions. For example, the synthesis of bis(2-bromo-4-methylphenyl)amine (B3256929) has been documented, showcasing the potential for more complex amine structures.

Synthesis of Acetonitrile (B52724) Derivatives

The cyano group is a valuable functional group in organic synthesis due to its versatile reactivity. The reaction of this compound with a cyanide salt, such as sodium cyanide, yields 2-(2-bromo-4-methylphenyl)acetonitrile. This reaction extends the carbon chain by one and introduces a nitrile functionality that can be hydrolyzed to a carboxylic acid or reduced to an amine.

The bromine atom on the aromatic ring of this compound opens up possibilities for further functionalization through various cross-coupling reactions and other transformations.

Carbon-Carbon Bond Forming Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. libretexts.org The bromo substituent on this compound can serve as a handle for such reactions, allowing for the introduction of aryl, vinyl, or alkyl groups. While the direct Suzuki coupling on this compound is not explicitly detailed in the provided results, the reaction is widely applicable to aryl bromides. nih.gov The general scheme involves the reaction of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.

Another potential C-C bond-forming reaction is the Grignard reaction. libretexts.org While the formation of a Grignard reagent from an aryl chloride can be challenging, it is more feasible with aryl bromides. The resulting Grignard reagent, 4-chloro-2-methylphenylmagnesium bromide, could then react with various electrophiles.

Oxidation and Reduction Reactions

The substituent pattern of this compound can also be altered through oxidation or reduction reactions.

Oxidation: The methyl group on the benzene (B151609) ring can be oxidized to a carboxylic acid under the influence of strong oxidizing agents. This would lead to the formation of 2-bromo-4-(chloromethyl)benzoic acid.

Reduction: The bromo substituent can be removed through reduction, for example, using a reducing agent like lithium aluminum hydride. This would yield 4-methylbenzyl chloride.

Data Tables

Table 1: Nucleophilic Substitution Reactions of this compound

| Nucleophile | Reagent Example | Product |

| Azide | Sodium Azide (NaN₃) | 1-(Azidomethyl)-2-bromo-4-methylbenzene |

| Thiol | R-SH | 2-Bromo-4-methylbenzyl thioether |

| Amine | R₂NH | N-(2-Bromo-4-methylbenzyl)amine derivative |

| Cyanide | Sodium Cyanide (NaCN) | 2-(2-Bromo-4-methylphenyl)acetonitrile |

Table 2: Potential Modifications of the Aromatic Ring of this compound

| Reaction Type | Reagents/Conditions | Expected Product |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd catalyst, base | 2-R-4-methylbenzyl chloride |

| Grignard Reaction | Mg, then electrophile (E⁺) | Product of reaction with 4-chloro-2-methylphenylmagnesium bromide |

| Oxidation of Methyl Group | Strong oxidizing agent | 2-Bromo-4-(chloromethyl)benzoic acid |

| Reduction of Bromo Group | Reducing agent (e.g., LiAlH₄) | 4-Methylbenzyl chloride |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 2-Bromo-4-methylbenzyl chloride, offering precise information about the hydrogen and carbon atomic environments.

The ¹H NMR spectrum of this compound provides critical data for its structural confirmation. The chemical shifts, reported in parts per million (ppm) relative to a standard, reveal the electronic environment of each proton. The protons on the aromatic ring typically appear in the range of 7.0-7.5 ppm. The benzylic protons of the -CH₂Cl group are expected to resonate at approximately 4.5-4.7 ppm, shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom. The methyl group protons (-CH₃) exhibit a signal around 2.3-2.4 ppm.

Coupling constants (J values), which measure the interaction between neighboring protons, provide further structural insights. The splitting patterns of the aromatic protons can help determine their relative positions on the benzene (B151609) ring. For instance, ortho-coupled protons typically show a larger coupling constant (around 8 Hz) compared to meta-coupled protons (around 2-3 Hz).

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic H (adjacent to Br) | ~7.5 | d | ~2 |

| Aromatic H (adjacent to CH₂Cl) | ~7.3 | d | ~8 |

| Aromatic H (between CH₃ and Br) | ~7.1 | dd | ~8, 2 |

| -CH₂Cl | ~4.6 | s | - |

| -CH₃ | ~2.35 | s | - |

In the ¹³C NMR spectrum, the carbon atoms of this compound each produce a distinct signal, with chemical shifts indicative of their bonding environment. The carbon of the chloromethyl (-CH₂Cl) group is typically found around 45 ppm. The carbon atom attached to the bromine (C-Br) is expected to resonate at approximately 123 ppm, while the carbon atom bonded to the methyl group (C-CH₃) appears around 139 ppm. The remaining aromatic carbons have signals in the 129-132 ppm range. The methyl carbon itself gives a signal at about 20 ppm. These assignments are crucial for confirming the substitution pattern of the benzene ring. docbrown.infodocbrown.info

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | ~123 |

| C-CH₂Cl | ~137 |

| C-CH₃ | ~139 |

| C-H (aromatic) | 129-132 |

| -CH₂Cl | ~45 |

| -CH₃ | ~20 |

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network, advanced 2D NMR experiments are employed. princeton.eduslideshare.netsdsu.eduepfl.chuvic.ca

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, COSY would show correlations between the aromatic protons, confirming their connectivity and relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. epfl.ch This is invaluable for assigning the signals of the aromatic CH groups and the -CH₂Cl and -CH₃ groups to their respective carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are bonded. princeton.edu This can be used to confirm the spatial relationship between the -CH₂Cl group and the adjacent aromatic proton.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, provide complementary information about the functional groups present in this compound by probing their characteristic vibrational frequencies. ias.ac.in

The FT-IR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of its various bonds. bohrium.comresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl and chloromethyl groups will appear just below 3000 cm⁻¹.

C-C Stretching: Aromatic C-C stretching vibrations give rise to characteristic bands in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration of the benzyl (B1604629) chloride moiety is expected in the range of 800-600 cm⁻¹.

C-Br Stretching: The C-Br stretching vibration is found at lower frequencies, typically in the 600-500 cm⁻¹ range.

CH₂ Bending: The scissoring vibration of the -CH₂Cl group is usually observed around 1425 cm⁻¹.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | <3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| -CH₂- | Bending (Scissoring) | ~1425 |

| C-Cl | Stretching | 800-600 |

| C-Br | Stretching | 600-500 |

Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for observing the symmetric stretching of the aromatic ring and the C-Br bond. researchgate.netresearchgate.net The symmetric breathing mode of the substituted benzene ring often gives a strong signal in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound, mass spectrometry provides definitive confirmation of its molecular mass and characteristic fragmentation patterns that verify its structure.

The molecular formula of this compound is C₈H₈BrCl. nih.govcymitquimica.com The nominal molecular weight is calculated to be approximately 219.5 g/mol . nih.govcymitquimica.com High-resolution mass spectrometry (HRMS) can determine the monoisotopic mass with high precision, which for this compound is 217.94979 Da. nih.gov

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. chemguide.co.uk Chlorine has two isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. chemguide.co.uk This results in a characteristic cluster of peaks for the molecular ion [M]⁺. The spectrum would exhibit a primary molecular ion peak (M⁺), a peak at M+2, and a peak at M+4. The relative intensities of these peaks would be indicative of a molecule containing one bromine and one chlorine atom.

The fragmentation of this compound under electron ionization (EI) would proceed through predictable pathways for benzyl halides and aromatic compounds. The principal fragmentation involves the cleavage of the benzylic carbon-chlorine bond, which is typically the weakest bond.

Expected Fragmentation Pathways:

Loss of Chlorine: The initial and most favorable fragmentation is the loss of a chlorine radical (•Cl) to form the 2-bromo-4-methylbenzyl cation. This fragment is stabilized by the aromatic ring and would be expected to be a prominent, if not the base, peak in the spectrum.

Loss of Bromine: Cleavage of the C-Br bond can also occur, leading to the loss of a bromine radical (•Br).

Formation of Tropylium (B1234903) Ion: The resulting benzyl-type cations can rearrange to form a more stable tropylium ion through ring expansion.

Loss of Halogen Halide: Fragmentation can also occur via the loss of small neutral molecules like hydrogen chloride (HCl) or hydrogen bromide (HBr). miamioh.edu

The table below summarizes the expected major ions in the mass spectrum of this compound, including their isotopic contributions.

| Ion Formula | Mass (m/z) of Principal Isotopes (⁷⁹Br, ³⁵Cl) | Description |

| [C₈H₈⁷⁹Br³⁵Cl]⁺ | 218 | Molecular Ion (M) |

| [C₈H₈⁸¹Br³⁵Cl]⁺ / [C₈H₈⁷⁹Br³⁷Cl]⁺ | 220 | Isotopic Peak (M+2) |

| [C₈H₈⁸¹Br³⁷Cl]⁺ | 222 | Isotopic Peak (M+4) |

| [C₈H₈⁷⁹Br]⁺ | 183 | Loss of •Cl from the M peak |

| [C₈H₈⁸¹Br]⁺ | 185 | Loss of •Cl from the M+2 peak (containing ⁸¹Br) |

| [C₈H₈³⁵Cl]⁺ | 139 | Loss of •Br from the M peak |

| [C₈H₈³⁷Cl]⁺ | 141 | Loss of •Cl from the M+2 peak (containing ³⁷Cl) |

| [C₈H₈]⁺ | 104 | Loss of both •Br and •Cl |

Note: The m/z values represent the nominal mass for the most abundant isotopes.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's solid-state architecture.

While SCXRD would provide the most accurate structural data for this compound, a search of publicly available crystallographic databases did not yield a deposited crystal structure for this specific compound. However, based on the known principles of SCXRD and the structures of related substituted benzyl halides, we can describe the type of information that would be obtained from such an analysis.

An SCXRD study would involve growing a suitable single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The diffraction pattern produced is then used to calculate the electron density map of the unit cell, from which the atomic positions are determined.

Anticipated Structural Features from SCXRD:

Confirmation of Connectivity: The analysis would confirm the covalent bonding pattern, showing the substituted benzene ring with the -CH₂Cl group at position 1, the bromine atom at position 2, and the methyl group at position 4.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-H, C-Br, C-Cl) and angles would be determined. The C-Br and C-Cl bond lengths would be of particular interest, as would the bond angles around the benzylic carbon, which would be expected to be near the tetrahedral angle of 109.5°.

Molecular Conformation: The orientation of the chloromethyl group relative to the plane of the benzene ring would be established.

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. This would include identifying any significant non-covalent interactions, such as halogen bonding (C-Br···Cl or C-Cl···Br) or π-stacking interactions between the aromatic rings, which govern the solid-state properties of the material.

The table below outlines the type of crystallographic data that would be generated from a successful SCXRD experiment.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry group of the crystal lattice |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) |

| Z | The number of molecules per unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Br, C-Cl) |

| Bond Angles (°) | Angles formed by three connected atoms (e.g., C-C-Br) |

| Torsion Angles (°) | Dihedral angles defining the conformation of the molecule |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical procedure used to determine the mass percentage of each element present in a compound. The results are used to validate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. For a compound with a known molecular formula, elemental analysis serves as a crucial check of purity and identity.

The molecular formula for this compound is C₈H₈BrCl. nih.govcymitquimica.com Based on this formula and the atomic masses of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), and chlorine (35.453 u), the theoretical elemental composition can be calculated.

The validation process involves combusting a precisely weighed sample of the compound in a controlled environment. The resulting combustion products (CO₂, H₂O, etc.) are collected and measured to determine the mass of each element in the original sample. The amounts of halogens are determined by other specific methods. The experimental percentages are then compared to the theoretical values. A close agreement between the experimental and theoretical percentages confirms the empirical and, by extension, the molecular formula of the synthesized compound.

The table below presents the theoretical elemental composition of this compound. An experimental analysis of a pure sample would be expected to yield results within a narrow margin of these values (typically ±0.4%).

| Element | Symbol | Atomic Mass ( g/mol ) | % Composition (Theoretical) |

| Carbon | C | 12.011 | 43.76 % |

| Hydrogen | H | 1.008 | 3.67 % |

| Bromine | Br | 79.904 | 36.40 % |

| Chlorine | Cl | 35.453 | 16.15 % |

| Total | 219.476 | 100.00 % |

Computational Chemistry Approaches for 2 Bromo 4 Methylbenzyl Chloride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometryresearchgate.netresearchgate.netbohrium.commalayajournal.org

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are widely used to determine optimized geometries, vibrational frequencies, and thermochemical properties. For substituted benzyl (B1604629) halides, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), provide reliable predictions of molecular properties.

The first step in computational analysis is typically geometry optimization, which locates the minimum energy arrangement of atoms in the molecule. For a molecule like 2-Bromo-4-methylbenzyl chloride, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Conformational analysis is particularly important for this molecule due to the rotational freedom of the chloromethyl group (-CH2Cl) relative to the benzene (B151609) ring. Different rotational isomers (conformers) may exist with varying stabilities. DFT calculations can map the potential energy surface as a function of the key dihedral angle, identifying the most stable conformer. Studies on similar molecules, such as 2-furoyl chloride, have shown that DFT can accurately predict the relative stabilities of different conformers in both the gas phase and in solution. researchgate.net For halogenated benzaldehyde (B42025) derivatives, it has been found that the conformational preference can be independent of the solvent and the level of theory used. bohrium.com

Table 1: Representative Optimized Geometrical Parameters for a Structurally Similar Compound (2-Bromo-4-chlorotoluene) Note: This data is for a related molecule and serves as an illustrative example of the parameters obtained through DFT calculations. The C-Cl bond length of the benzyl chloride group would be an additional key parameter for the title compound.

| Parameter | Bond Length (Å) - B3LYP/6-311++G(d,p) | Bond Angle (°) - B3LYP/6-311++G(d,p) |

| C-Br | 1.897 | - |

| C-Cl | - | - |

| C-C (ring) | 1.388 - 1.405 | 118.1 - 122.4 |

| C-H (ring) | 1.082 - 1.084 | - |

| C-C (methyl) | 1.511 | - |

| C-H (methyl) | 1.091 - 1.097 | - |

Data adapted from studies on similar halogenated toluenes. researchgate.net

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations predict the positions of absorption bands in the infrared (IR) and Raman spectra of the molecule. By comparing the computed spectrum with experimental data, the accuracy of the computational model can be validated, and spectral features can be assigned to specific molecular vibrations. researchgate.net

For this compound, key vibrational modes would include:

C-H stretching vibrations of the aromatic ring and the methylene (B1212753) group.

C-C stretching vibrations within the benzene ring.

C-Br stretching and bending modes.

C-Cl stretching and bending modes associated with the benzyl chloride group.

CH3 group vibrations.

Theoretical calculations on related molecules like 2-bromo-4-chlorotoluene (B1197611) have shown good agreement between DFT-calculated frequencies and experimental FT-IR and FT-Raman spectra. researchgate.net For instance, C-Br stretching vibrations are typically found at lower frequencies due to the increased mass of the bromine atom. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Related Molecule (2-Bromo-4-chlorotoluene)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31+G(d,p)) |

| Aromatic C-H stretch | 3093 - 3186 |

| Methyl Group C-H stretch | 3078 - 3091 |

| Ring C-C stretch | 1482 - 1641 |

| C-Br stretch | 349 |

Data sourced from a computational study on 2-bromo-4-chlorotoluene. researchgate.net

From the vibrational frequency calculations, various thermodynamic properties can be derived using statistical mechanics. These properties are crucial for understanding the molecule's stability and its behavior in chemical reactions under different temperature conditions.

Calculated properties typically include:

Zero-point vibrational energy (ZPVE)

Enthalpy (H)

Entropy (S)

Gibbs Free Energy (G)

Heat Capacity (Cv)

Studies on similar aromatic compounds have shown that properties like heat capacity, enthalpy, and entropy generally increase with temperature. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictionresearchgate.netbohrium.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govresearchgate.net

HOMO : Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO : Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO is likely to be concentrated around the electrophilic benzylic carbon and the C-Cl bond, indicating the site for nucleophilic substitution reactions. malayajournal.org

Table 3: Illustrative FMO Data for a Halogenated Aromatic Compound

| Parameter | Energy (eV) |

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| HOMO-LUMO Gap (ΔE) | 4.0106 |

Data from a representative study on a complex chloro-substituted imidazole (B134444) derivative, illustrating typical energy values. malayajournal.org

Molecular Electrostatic Potential (MEP) Surface Analysis and Charge Distributionresearchgate.netresearchgate.netbohrium.com

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. uni-muenchen.de The MEP map displays regions of varying electrostatic potential on the molecule's surface, typically color-coded. bhu.ac.in

Red Regions : Indicate negative electrostatic potential, rich in electrons. These are sites prone to electrophilic attack. For this compound, these areas would be expected around the electronegative bromine and chlorine atoms. researchgate.net

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These are sites prone to nucleophilic attack. The hydrogen atoms and, significantly, the area around the benzylic carbon attached to the chlorine would show positive potential. researchgate.netresearchgate.net

Green Regions : Represent neutral or near-zero potential.

MEP analysis provides a clear picture of where a molecule is most likely to interact with other charged or polar species, corroborating the predictions made by FMO analysis. ajchem-a.comresearcher.life

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is instrumental in mapping out the entire energy profile of a chemical reaction, providing a detailed understanding of the mechanism. For this compound, a primary reaction of interest is nucleophilic substitution, where the chloride ion is displaced by a nucleophile.

By applying DFT methods, researchers can:

Model Reactants, Products, and Intermediates : Optimize the geometries of all species involved in the reaction.

Locate Transition States (TS) : Identify the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. Vibrational frequency analysis is used to confirm a true transition state, which has exactly one imaginary frequency corresponding to the motion along the reaction path.

Calculate Activation Energies : Determine the energy difference between the reactants and the transition state, which governs the reaction rate.

This approach allows for a step-by-step elucidation of the reaction pathway, distinguishing between possible mechanisms (e.g., SN1 vs. SN2) and predicting how substituents on the aromatic ring influence reactivity.

Molecular Dynamics Simulations for Intermolecular Interactions and Dynamics

The foundation of a reliable MD simulation lies in the accuracy of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. For halogenated aromatic compounds like this compound, standard force fields often require careful parameterization to accurately model the specific nature of halogen interactions.

A significant advancement in this area is the explicit treatment of halogen bonding. Halogen atoms, despite being electronegative, can exhibit a region of positive electrostatic potential, known as a "sigma-hole," along the axis of the covalent bond. nih.govunipi.it This positive region can engage in favorable, directional interactions with nucleophiles. To capture this phenomenon in MD simulations, specialized force fields, such as extensions of the CHARMM General Force Field (CGenFF), incorporate positively charged virtual particles attached to the halogen atom. nih.govresearchgate.net The parameterization of these force fields is typically performed by fitting to high-level quantum mechanical calculations of interaction energies and by validating against experimental data like pure liquid properties and hydration free energies. nih.gov

For a molecule like this compound, the primary intermolecular interactions that would be elucidated through MD simulations include:

Halogen Bonding: The bromine atom is expected to participate in halogen bonds with electron-donating atoms in neighboring molecules or solvent molecules. The strength and directionality of these bonds are crucial for determining the local structure and packing in the condensed phase.

π-π Stacking: The aromatic ring of the molecule can interact with other aromatic rings through π-π stacking interactions. These can occur in various geometries, such as parallel-displaced or T-shaped arrangements, and contribute significantly to the cohesive energy of the system. nih.gov

Dipole-Dipole Interactions: The presence of the bromo and chloromethyl groups introduces a permanent dipole moment to the molecule, leading to dipole-dipole interactions that influence the orientational ordering of the molecules.

MD simulations can provide quantitative data on these interactions, such as radial distribution functions (RDFs) to describe the probability of finding a neighboring atom at a certain distance, and interaction energy distributions.

Furthermore, MD simulations can reveal the dynamic properties of this compound. By tracking the positions of atoms over time, various dynamic parameters can be calculated. These include:

Translational Diffusion: The self-diffusion coefficient can be calculated to quantify the mobility of the molecule within a liquid or solution.

Rotational Dynamics: The rotational correlation times can be determined to understand how quickly the molecule tumbles and reorients. This is influenced by the molecular shape, mass distribution, and the strength of intermolecular interactions.

Vibrational Motions: While the highest frequency vibrations are typically constrained in classical MD, the lower frequency motions, such as torsional rotations of the chloromethyl group, can be studied to understand conformational flexibility.

The following tables provide hypothetical yet representative data that one might expect to obtain from MD simulations of this compound, based on studies of similar halogenated aromatic compounds.

Table 1: Representative Intermolecular Interaction Energies from MD Simulations

| Interaction Type | Energy Range (kcal/mol) | Key Contributing Moieties |

| Halogen Bonding | -1 to -5 | C-Br ··· O/N/Cl |

| π-π Stacking | -2 to -4 | Aromatic Ring ↔ Aromatic Ring |

| Dipole-Dipole | -1 to -3 | -CH₂Cl, -Br |

| Van der Waals | Variable | Entire Molecule |

Table 2: Illustrative Dynamic Properties from MD Simulations at Standard Conditions

| Property | Representative Value | Description |

| Self-Diffusion Coefficient | 1.0 - 5.0 x 10⁻⁵ cm²/s | Rate of translational motion |

| Rotational Correlation Time | 10 - 50 ps | Time for molecular reorientation |

| Torsional Angle Fluctuation (C-C-CH₂-Cl) | ± 15-30 degrees | Flexibility of the chloromethyl group |

Strategic Utility in Contemporary Organic Synthesis Research

Role as a Key Intermediate in the Assembly of Complex Organic Architectures

2-Bromo-4-methylbenzyl chloride serves as a pivotal intermediate in the synthesis of complex organic structures, particularly in the fields of pharmaceuticals and agrochemicals. The compound's architecture allows for sequential and site-selective reactions, enabling the efficient assembly of elaborate molecules. The primary reactive site is the chloromethyl group, which readily undergoes nucleophilic substitution, while the less reactive bromo-substituted aromatic ring provides a handle for subsequent transformations.

This synthetic strategy is exemplified in the preparation of various biologically active compounds. For instance, while not a direct use of the title compound, the synthesis of Dapagliflozin, a medication for type 2 diabetes, involves an intermediate with a similar structural motif, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. In this synthesis, the diarylmethane structure is first assembled, and the bromo- and chloro-substituents are key for subsequent modifications to build the final, complex drug molecule. This highlights the value of having distinct halogen handles on a core benzene (B151609) structure for creating complex architectures.

The compound's role as a versatile electrophile allows it to connect with a wide array of nucleophiles, forming new carbon-carbon, carbon-oxygen, carbon-nitrogen, or carbon-sulfur bonds, thereby introducing the 2-bromo-4-methylbenzyl moiety into a larger, more complex molecular scaffold.

Precursor for the Development of Advanced Organic Materials and Functional Molecules

The unique electronic and structural properties imparted by the bromo and chloromethyl groups make this compound a valuable precursor for functional molecules and advanced materials. It is a building block in medicinal chemistry for creating new biologically active molecules. The presence of halogens can enhance properties like lipophilicity, which is crucial for the interaction of molecules with biological targets.

Its utility extends to the synthesis of molecules with specific functions. For example, related structures like 2-bromo-4-methylbenzonitrile (B184184) are used as intermediates in the synthesis of phthalocyanine (B1677752) dyes. These dyes have applications in photodynamic cancer therapy and as photo-redox catalysts. The synthetic logic of using a bromo-substituted aromatic precursor is a well-established route to these functional materials.

Furthermore, the compound is employed in the synthesis of polymers and other advanced materials where its specific substitution pattern can be used to control the material's properties.

Methodological Development and Optimization in Novel Organic Reactions

The primary utility of this compound in methodological development stems from the differential reactivity of its two carbon-halogen bonds.

Benzylic C-Cl Bond: The chloromethyl group is part of a benzyl (B1604629) chloride system. This makes the chlorine atom a highly effective leaving group in nucleophilic substitution reactions (SN2). It reacts readily with a wide range of soft and hard nucleophiles under mild conditions.

Aromatic C-Br Bond: The bromine atom is directly attached to the aromatic ring. This C(sp²)-Br bond is significantly stronger and less reactive towards simple nucleophilic substitution. However, it is an ideal functional group for modern cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, which are typically catalyzed by palladium or other transition metals.

This reactivity difference allows for a programmed, stepwise synthetic strategy. A chemist can first perform a nucleophilic substitution at the benzylic position, leaving the aryl bromide untouched. In a second, subsequent step, the aryl bromide can be used as an anchor point for a metal-catalyzed cross-coupling reaction to form a new carbon-carbon or carbon-heteroatom bond. This orthogonal reactivity is a powerful tool for the efficient synthesis of polysubstituted aromatic compounds.

The synthesis of the title compound itself, often via the reaction of 2-bromo-4-methylphenylmethanol with reagents like thionyl chloride, is a standard and optimized organic reaction.

Studies on Catalyst Ligand Precursors and Chiral Auxiliaries

While specific examples of this compound being converted into a catalyst ligand are not prominent in the literature, its structure is ideally suited for this purpose. Phosphines are a critical class of ligands in metal-catalyzed reactions. nih.gov A common and powerful method for phosphine (B1218219) synthesis involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a halophosphine like dichlorophenylphosphine (B166023) or chlorodiphenylphosphine. nih.govrsc.org

The aryl bromide of this compound can serve as a synthetic handle to generate the necessary organometallic intermediate. The typical procedure would involve:

Protection (if necessary): The reactive benzyl chloride may need to be temporarily converted to a less reactive group.

Metal-Halogen Exchange: Reaction of the aryl bromide with an organolithium reagent (e.g., n-butyllithium) at low temperature would generate a highly reactive aryllithium species.

Phosphination: Quenching this aryllithium with an appropriate electrophilic phosphorus source (e.g., PCl₃, R₂PCl) would form the crucial C-P bond, yielding a phosphine ligand. nih.gov

This potential pathway allows for the creation of custom phosphine ligands where the 2-bromo-4-methylbenzyl framework can be used to tune the steric and electronic properties of the resulting catalyst. The development of chiral phosphines, often used in asymmetric catalysis, can also be envisioned starting from chiral precursors. nih.gov

Design and Synthesis of Chemically Reactive Probes for Research

Chemically reactive probes are essential tools in chemical biology for studying the function of proteins and other biomolecules. These probes typically consist of a reactive group (or "warhead") that forms a covalent bond with the target, and a reporter tag (e.g., a fluorophore or biotin) for detection.

The benzyl chloride functionality of this compound makes it a suitable scaffold for a reactive warhead. Benzyl halides are known electrophiles that can alkylate nucleophilic amino acid residues in proteins, such as cysteine or histidine. This covalent and irreversible binding is a desirable feature for many chemical probes.

A hypothetical synthetic route to a chemical probe using this compound would involve a two-step process leveraging its dual reactivity:

A nucleophilic reporter group (e.g., a fluorescent dye with an amine or thiol handle) would be attached via substitution of the benzylic chloride.

The resulting molecule, now containing a reporter tag, could be further elaborated using the aryl bromide handle in a cross-coupling reaction to attach other functionalities or targeting groups.

Alternatively, the aryl bromide could first be coupled to a reporter molecule, leaving the benzyl chloride intact as the reactive warhead for subsequent biological experiments. While direct literature examples for this specific compound are scarce, its inherent chemical functionalities make it a plausible and attractive starting point for the rational design of novel chemical probes.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-bromo-1-(chloromethyl)-4-methylbenzene | cymitquimica.com |

| CAS Number | 147542-02-7 | cymitquimica.com |

| Molecular Formula | C₈H₈BrCl | cymitquimica.com |

| Molecular Weight | 219.50 g/mol | cymitquimica.com |

| Physical Form | Liquid | cymitquimica.com |

| XLogP3 | 3.4 | cymitquimica.com |

| Hydrogen Bond Donor Count | 0 | cymitquimica.com |

| Hydrogen Bond Acceptor Count | 0 | cymitquimica.com |

| Rotatable Bond Count | 1 | cymitquimica.com |

Table 2: Summary of Strategic Applications in Organic Synthesis

| Application Area | Synthetic Strategy | Key Feature Utilized |

| Complex Molecule Synthesis | Serves as a bifunctional building block for pharmaceuticals and agrochemicals. | Orthogonal reactivity of C-Cl and C-Br bonds allows for stepwise, controlled reactions. |

| Functional Materials | Precursor for dyes and specialty polymers. | The substituted benzene core can be incorporated to tune electronic and physical properties. |

| Methodological Development | Platform for developing selective reaction sequences. | Differential reactivity of benzylic halide (SN2) vs. aryl halide (cross-coupling). |

| Catalyst Ligand Precursor (Potential) | Aryl bromide allows for conversion to an organometallic reagent, followed by quenching with a phosphorus electrophile. | C-Br bond is suitable for metal-halogen exchange to form C-P bonds for ligand synthesis. nih.govrsc.org |

| Chemical Probe Design (Potential) | The benzyl chloride moiety can act as a covalent "warhead" to alkylate biomolecules. | Electrophilicity of the benzylic chloride is ideal for covalent modification of biological targets. |

Structure Reactivity Relationship Srr Studies of 2 Bromo 4 Methylbenzyl Chloride and Its Analogues

Impact of Aromatic Substituents on Benzylic Reactivity and Selectivity

The substituents on the aromatic ring play a pivotal role in determining the reactivity of the benzylic carbon. This is primarily due to their electronic effects—inductive and resonance—that can stabilize or destabilize the transition states of reactions. libretexts.org The solvolysis of substituted benzyl (B1604629) chlorides, a reaction where the solvent acts as the nucleophile, is a classic model for studying these effects. The reaction can proceed through either an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism, and the preferred pathway is highly sensitive to the electronic nature of the ring substituents. ucalgary.ca

Electron-donating groups, such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃), increase the rate of S\textsubscript{N}1 reactions by stabilizing the intermediate benzyl carbocation through resonance and inductive effects. nih.gov Conversely, electron-withdrawing groups, like nitro (-NO₂) or cyano (-CN), destabilize the carbocation and thus retard the S\textsubscript{N}1 pathway, often favoring an S\textsubscript{N}2 mechanism. nih.gov

Kinetic studies on the solvolysis of various substituted benzyl chlorides provide quantitative data on these substituent effects. The Hammett equation, a linear free-energy relationship, is often employed to correlate reaction rates with substituent constants (σ). wikipedia.orgnumberanalytics.com However, for benzylic systems, a simple Hammett plot can be curved, indicating a change in reaction mechanism from S\textsubscript{N}2 for compounds with electron-withdrawing groups to S\textsubscript{N}1 for those with electron-donating groups. koreascience.krkoreascience.kr

A study on the solvolysis of a wide range of ring-substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25°C provides valuable data for comparison. nih.gov Although 2-Bromo-4-methylbenzyl chloride was not explicitly included in this specific study, we can infer its reactivity by examining related compounds. The presence of the electron-donating 4-methyl group would be expected to accelerate solvolysis compared to unsubstituted benzyl chloride, while the electron-withdrawing 2-bromo group would have a retarding effect. The net effect on reactivity will be a balance of these opposing influences.

| Substituent(s) | k\textsubscript{solv} (s⁻¹) in 20% Acetonitrile/Water at 25°C |

| 4-Methoxy | 2.2 |

| 4-Methyl | 1.6 x 10⁻³ |

| H (Benzyl chloride) | 3.2 x 10⁻⁵ |

| 3-Bromo | 1.9 x 10⁻⁶ |

| 4-Nitro | 1.8 x 10⁻⁷ |

| 3,4-Dinitro | 1.1 x 10⁻⁸ |

This table is based on data from a study on the solvolysis of ring-substituted benzyl chlorides. nih.gov The rate constant for this compound is not provided in this specific dataset but can be qualitatively positioned based on the electronic effects of its substituents.

Stereoelectronic Effects on Reaction Outcomes and Product Stereochemistry

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the stereochemical outcome of a reaction. In nucleophilic substitution reactions at a benzylic center, if the benzylic carbon is chiral, the stereochemistry of the product provides crucial information about the reaction mechanism.

For a primary benzylic halide like this compound, S\textsubscript{N}2 reactions are common. ucalgary.ca The S\textsubscript{N}2 mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the chiral center. libretexts.orgyoutube.com This is a stereospecific process.

If the reaction proceeds through an S\textsubscript{N}1 mechanism, a planar, achiral carbocation intermediate is formed. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of products (equal amounts of both enantiomers). libretexts.orgyoutube.com

The substituents on the aromatic ring can influence the stereochemical outcome by affecting the reaction mechanism. For this compound, the 4-methyl group would favor an S\textsubscript{N}1 pathway by stabilizing the carbocation, which would lead to racemization. However, as a primary halide, the S\textsubscript{N}2 pathway is also highly probable. The actual outcome will depend on the specific reaction conditions, such as the nature of the nucleophile and the solvent polarity. A strong nucleophile and a less polar solvent would favor the S\textsubscript{N}2 mechanism, resulting in inversion of configuration. Conversely, a weak nucleophile and a polar, protic solvent would favor the S\textsubscript{N}1 mechanism, leading to racemization.

Comparative Reactivity Analysis with Related Benzyl Halides and Aryl Halides

The reactivity of this compound can be understood by comparing it with other benzyl halides and aryl halides.

Comparison with other Benzyl Halides:

The reactivity of benzyl halides in nucleophilic substitution reactions is highly dependent on the nature of the leaving group (the halide) and the substituents on the aromatic ring.

Leaving Group Ability: The order of leaving group ability for halogens is I > Br > Cl > F. This is because the C-X bond strength decreases down the group, and the stability of the halide anion increases. Therefore, a benzyl bromide would be more reactive than a benzyl chloride, and a benzyl iodide would be the most reactive. In a study comparing the reactivity of benzyl halides with substituted anilines, the reactivity order was found to be I > Br > Cl. researchgate.net

Aromatic Substituents: As discussed in section 9.1, electron-donating groups increase reactivity towards S\textsubscript{N}1 reactions, while electron-withdrawing groups decrease it. For instance, p-methylbenzyl chloride is more reactive than benzyl chloride in reactions with a significant S\textsubscript{N}1 character. nih.gov Conversely, p-nitrobenzyl chloride is less reactive under these conditions but can be more susceptible to S\textsubscript{N}2 attack. nih.gov

| Compound | Relative Reactivity (Qualitative) | Dominant Mechanism (Typical) |

| Benzyl Iodide | Very High | S\textsubscript{N}1 / S\textsubscript{N}2 |

| Benzyl Bromide | High | S\textsubscript{N}1 / S\textsubscript{N}2 |

| Benzyl Chloride | Moderate | S\textsubscript{N}1 / S\textsubscript{N}2 |

| p-Methylbenzyl Chloride | Higher than Benzyl Chloride | More S\textsubscript{N}1 character |

| p-Nitrobenzyl Chloride | Lower than Benzyl Chloride | More S\textsubscript{N}2 character |

| This compound | Intermediate | S\textsubscript{N}1 / S\textsubscript{N}2 |

Comparison with Aryl Halides:

Aryl halides, where the halogen is directly attached to the aromatic ring, are generally much less reactive towards nucleophilic substitution than benzyl halides. This is due to several factors:

The C-X bond in aryl halides has partial double bond character due to resonance, making it stronger and more difficult to break.

The sp² hybridized carbon of the aromatic ring is more electronegative than the sp³ hybridized benzylic carbon, making it a poorer electron donor to the leaving group.

The phenyl cation that would be formed in an S\textsubscript{N}1 reaction is highly unstable. chemistrysteps.com

Therefore, this compound is significantly more reactive in nucleophilic substitution reactions than its aryl halide isomer, 1-bromo-2-chloro-4-methylbenzene. The high reactivity of the benzylic position is a key feature of benzyl halides, stemming from the ability of the benzene (B151609) ring to stabilize the transition states of both S\textsubscript{N}1 and S\textsubscript{N}2 reactions through resonance. chemistrysteps.comlibretexts.org

Future Directions and Emerging Research Avenues

Green Chemistry Approaches in the Synthesis and Transformations

The principles of green chemistry are increasingly being applied to the synthesis and subsequent reactions of halogenated aromatic compounds. taylorfrancis.com Research efforts aim to minimize the environmental impact associated with traditional methods, which often rely on hazardous solvents and reagents. digitellinc.comdergipark.org.tr

Key areas of development include:

Safer Solvents: A significant focus is on replacing conventional chlorinated solvents. Studies have systematically evaluated alternatives for Grignard reactions involving benzyl (B1604629) halides, with solvents like 2-Methyltetrahydrofuran (2-MeTHF) showing superior performance. rsc.org Derived from renewable resources, 2-MeTHF has been shown to suppress the formation of Wurtz coupling by-products, is more stable, and allows for easier aqueous work-ups due to its immiscibility with water. rsc.orgchemrxiv.org

Atom Economy: Reactions like the Diels-Alder cycloaddition are considered highly atom-efficient. dergipark.org.tr The development of synthetic routes that maximize the incorporation of all reactant atoms into the final product is a central goal of green chemistry. For multi-step syntheses, improving the atom economy at each stage, as exemplified by the evolution of the ibuprofen (B1674241) synthesis, is a key objective. dergipark.org.tr

| Green Chemistry Principle | Application in Benzyl Halide Chemistry | Research Finding |

| Use of Greener Solvents | Replacement of THF in Grignard Reactions | 2-Methyltetrahydrofuran (2-MeTHF), derivable from renewable resources, demonstrates equal or superior performance to THF and suppresses Wurtz by-product formation. rsc.org |

| Safer Reaction Conditions | Benzylic Bromination | Photochemistry can replace the need for potentially explosive radical initiators like benzoyl peroxide used in traditional Wohl-Ziegler reactions. digitellinc.com |

| Waste Reduction | Synthesis of Sulfonyl Halides from Thiols | A metal-free system using ammonium (B1175870) nitrate (B79036) and oxygen as the terminal oxidant provides an environmentally benign route, minimizing hazardous waste. semanticscholar.org |

| Improved Energy Efficiency | Photochemical Reactions | Light-induced reactions can often be performed at ambient temperatures, reducing the energy requirements associated with thermally driven processes. rsc.org |

Application in Continuous Flow Chemistry Systems

Continuous flow chemistry is emerging as a powerful technology for the synthesis and transformation of reactive intermediates like 2-Bromo-4-methylbenzyl chloride. By conducting reactions in a continuously flowing stream through a reactor, this technology offers significant advantages in safety, efficiency, and scalability over traditional batch processing. digitellinc.comrsc.org

Notable applications and research findings include: